4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-Methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Thiophene Derivative Synthesis: : The initial step involves the synthesis of the thiophene derivative, which can be achieved through the reaction of 2-bromothiophene with a suitable organometallic reagent.
Formation of Pyridine Ring: : The pyridine ring is then introduced by reacting the thiophene derivative with a suitable pyridine precursor under controlled conditions.
Carboxamide Formation: : Finally, the carboxamide group is introduced by reacting the methylated thiophene with an amine derivative under specific reaction conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups into the molecule.
Reduction: : Reduction reactions can be used to reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound's biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: : This compound has shown potential in the development of new therapeutic agents due to its biological activity. It can be used as a lead molecule for drug discovery and development.
Biology: : In biological research, this compound can be used to study various cellular processes and pathways.
Material Science: : The compound's unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Industry: : It can be utilized in various industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique structure and properties Similar compounds include other thiophene derivatives and pyridine-based compounds
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Properties
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-15(21-9-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-10-13/h2-6,8-10H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSSESSAWSDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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